Anti-inflammatory agent 65

Description

BenchChem offers high-quality Anti-inflammatory agent 65 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anti-inflammatory agent 65 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

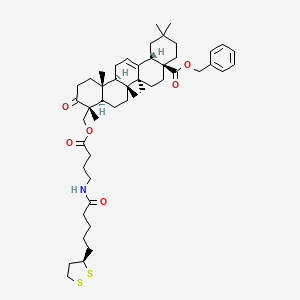

C49H71NO6S2 |

|---|---|

Molecular Weight |

834.2 g/mol |

IUPAC Name |

benzyl (4aS,6aR,6aS,6bR,8aR,9R,12aR,14bS)-9-[4-[5-[(3R)-dithiolan-3-yl]pentanoylamino]butanoyloxymethyl]-2,2,6a,6b,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylate |

InChI |

InChI=1S/C49H71NO6S2/c1-44(2)25-27-49(43(54)55-32-34-13-8-7-9-14-34)28-26-47(5)36(37(49)31-44)18-19-39-45(3)23-21-40(51)46(4,38(45)20-24-48(39,47)6)33-56-42(53)17-12-29-50-41(52)16-11-10-15-35-22-30-57-58-35/h7-9,13-14,18,35,37-39H,10-12,15-17,19-33H2,1-6H3,(H,50,52)/t35-,37+,38-,39-,45+,46+,47-,48-,49+/m1/s1 |

InChI Key |

CXYOHHBRPKBBGC-GNPGCPQZSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)[C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OCC6=CC=CC=C6)C)C)(C)COC(=O)CCCNC(=O)CCCC[C@@H]7CCSS7 |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)COC(=O)CCCNC(=O)CCCCC6CCSS6)C)C)C2C1)C)C(=O)OCC7=CC=CC=C7)C |

Origin of Product |

United States |

An In-Depth Technical Guide on the Mechanism of Action of Anti-inflammatory Agent 65

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anti-inflammatory agent Compound 65 (also known as AY117) is a novel, potent, and selective modulator of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a wide range of inflammatory and disease processes. This technical guide provides a comprehensive overview of the mechanism of action of Compound 65, detailing its unique biased antagonism and its effects on key intracellular signaling pathways. This document summarizes quantitative data from preclinical studies, provides detailed experimental protocols for the key assays cited, and includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this promising therapeutic agent.

Core Mechanism of Action: Biased Antagonism of PAR2

Compound 65 exhibits a sophisticated mechanism of action known as biased antagonism. Unlike traditional antagonists that block all signaling pathways downstream of a receptor, Compound 65 selectively inhibits certain pathways while simultaneously activating others.

Specifically, Compound 65 acts as an antagonist of PAR2-mediated intracellular calcium (iCa2+) release, a key event in the pro-inflammatory signaling cascade. However, it concurrently functions as an agonist for other PAR2-mediated pathways, namely the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and the inhibition of cyclic adenosine monophosphate (cAMP) accumulation.[1][2][3] This biased signaling profile suggests that Compound 65 can selectively suppress the pro-inflammatory effects of PAR2 activation while potentially preserving or even promoting other cellular responses.

The anti-inflammatory properties of Compound 65 have been demonstrated both in vitro, through the inhibition of pro-inflammatory cytokine secretion, and in vivo, in a rat model of paw edema.[1][2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and efficacy of Compound 65 in various preclinical assays.

Table 1: In Vitro Antagonist Activity on Intracellular Calcium (iCa2+) Release

| Cell Line | PAR2 Agonist | IC50 (µM) | pIC50 |

| HT29 | 2f-LIGRLO-NH2 | 0.7 | 6.15 |

| HT29 | Trypsin | 2.2 | 5.66 |

| PC3 | 2fLIGRLO-NH2 | - | 5.3 ± 0.1 |

| PC3 | Trypsin | - | 5.2 ± 0.1 |

| Data from Yau et al., 2016.[1] |

Table 2: In Vitro Biased Agonist Activity

| Assay | Cell Line | EC50 (µM) | pEC50 | IC50 (nM) | pIC50 |

| ERK1/2 Phosphorylation | CHO-PAR2 | 2.2 ± 0.6 | 5.7 ± 0.1 | - | - |

| cAMP Inhibition | CHO-PAR2 | - | - | 109 ± 50 | 7.0 ± 0.3 |

| Data from Yau et al., 2016.[2] |

Table 3: In Vitro Anti-inflammatory Activity

| Cell Line | Cytokine | Inhibition by Compound 65 |

| HTEC | TNF-α | Dose-dependent inhibition of 2f-LIGRLO-NH2-induced secretion |

| HTEC | IL-6 | Dose-dependent inhibition of 2f-LIGRLO-NH2-induced secretion |

| HTEC: Human Kidney Tubule Epithelial Cells. Data from Yau et al., 2016. |

Signaling Pathways

The anti-inflammatory effects of Compound 65 are rooted in its ability to modulate the intricate signaling network downstream of PAR2. Activation of PAR2 by proteases such as trypsin leads to the activation of multiple signaling cascades, including those involving Gαq and Gαs proteins, as well as β-arrestin. These pathways ultimately converge on the activation of transcription factors like NF-κB, AP1, and Smad2, which are critical for the expression of pro-inflammatory genes.[1][5]

Compound 65, by selectively antagonizing the Gαq-mediated calcium signaling pathway, is believed to prevent the activation of downstream effectors that lead to the production of inflammatory cytokines like TNF-α and IL-6. Its agonist activity on the ERK1/2 pathway, which is often associated with β-arrestin signaling, highlights its biased nature.

Caption: Signaling pathway of PAR2 and the modulatory effects of Compound 65.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of Compound 65's mechanism of action.

Intracellular Calcium (iCa2+) Mobilization Assay

This protocol describes the measurement of changes in intracellular calcium concentration in response to PAR2 agonists and the inhibitory effect of Compound 65.

Caption: Workflow for the intracellular calcium mobilization assay.

Detailed Steps:

-

Cell Culture: HT29 or PC3 cells are seeded into 96-well black-walled, clear-bottom plates and cultured overnight to achieve a confluent monolayer.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in Hank's Balanced Salt Solution (HBSS) for 1 hour at 37°C in the dark.

-

Washing: Cells are washed with HBSS to remove excess dye.

-

Compound Incubation: Cells are pre-incubated with various concentrations of Compound 65 or vehicle control for 15 minutes at 37°C.

-

Agonist Stimulation and Measurement: The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken before the automated injection of a PAR2 agonist (e.g., 2f-LIGRLO-NH2 or trypsin). Fluorescence intensity is then measured kinetically to monitor the change in intracellular calcium.

-

Data Analysis: The peak fluorescence response is normalized to the baseline, and the inhibitory concentration 50 (IC50) values for Compound 65 are calculated using a non-linear regression analysis.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol details the detection of phosphorylated ERK1/2 in response to Compound 65, demonstrating its agonist activity on this pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of the inflammatory response to proteinase-activated receptor-2 (PAR2)-activating peptides in the rat paw - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PAR2 Modulators Derived from GB88 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu - PMC [pmc.ncbi.nlm.nih.gov]

Hederagonic acid derivatives in inflammation research

An In-depth Technical Guide to Hederagonic Acid Derivatives in Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hederagenin (HG), a naturally occurring pentacyclic triterpenoid, and its oxidized form, hederagonic acid, have emerged as promising scaffolds for the development of novel anti-inflammatory agents.[1][2][3] While the parent compounds exhibit a spectrum of biological activities, their therapeutic application has been hampered by issues of cytotoxicity and low bioavailability.[4][5] Consequently, research has focused on the chemical modification of the hederagenin backbone to synthesize derivatives with enhanced potency, improved safety profiles, and targeted mechanisms of action. This guide provides a comprehensive overview of the current state of research, detailing the mechanisms, experimental data, and key protocols relevant to the study of hederagonic acid derivatives in inflammation.

Core Mechanisms of Anti-Inflammatory Action

Hederagonic acid and its derivatives exert their anti-inflammatory effects by modulating several critical intracellular signaling pathways that are central to the inflammatory response. Accumulating evidence points to the inhibition of the NF-κB, MAPK, STING, and NLRP3 inflammasome pathways as the primary mechanisms.[1][2][6]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by Inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger the IκB kinase (IKK) complex to phosphorylate IκBα, leading to its ubiquitination and subsequent degradation. This frees the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.

Hederagonic acid derivatives have been shown to suppress this pathway by preventing the phosphorylation and degradation of IκBα, thereby inhibiting the nuclear translocation of the active p65 subunit.[4][6]

Modulation of MAPK Signaling

Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide array of cellular processes, including inflammation.[7][8] The three major MAPK cascades are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these pathways by inflammatory stimuli leads to the production of cytokines and other inflammatory mediators.[9] Several hederagenin derivatives have been found to reduce the phosphorylation of p38, JNK, and ERK, indicating that their anti-inflammatory effects are, in part, mediated through the suppression of these key cascades.[4]

Disruption of the STING Pathway

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA. Upon activation, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3) and the IKK complex, leading to the production of type I interferons (e.g., IFN-β) and NF-κB-driven inflammatory cytokines.[6] Certain hederagonic acid derivatives have been identified as potent inhibitors of this pathway. They act by suppressing the activation of STING, thereby preventing the downstream phosphorylation of IRF3 and p65 and reducing the inflammatory cascade.[10][11] This mechanism is particularly relevant in pathologies like sepsis-induced acute lung and liver injury.[1][2][11]

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the cleavage of pro-caspase-1 into its active form.[12][13] Active caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms. Hederagenin has been shown to suppress the activation of the NLRP3 inflammasome, a mechanism that may be retained in its derivatives.[2][14] This inhibition is often linked to the upstream suppression of the NF-κB pathway, which provides the "priming" signal for the expression of NLRP3 components.[14]

Quantitative Anti-Inflammatory Data

The following tables summarize the reported in vitro and in vivo anti-inflammatory activities of various hederagonic acid and hederagenin derivatives.

Table 1: In Vitro Anti-Inflammatory Activity of Hederagonic Acid Derivatives

| Compound | Cell Line | Stimulus | Assay | Result | Reference |

| Compound 29 | RAW264.7 | LPS | NO Release | 78-86% inhibition | [10] |

| Compound 14 | RAW264.7 | LPS | TNF-α Release | Dose-dependent inhibition | [4] |

| Compound 14 | RAW264.7 | LPS | IL-6 Release | Dose-dependent inhibition | [4] |

| Derivative 15 | RAW264.7 | LPS | NO Release | Potent inhibition noted | [6] |

| Compound 10 | Not Specified | TPA | TNF-α/IL-1β | Upregulation inhibited | [1] |

Table 2: In Vivo Anti-Inflammatory Activity of Hederagonic Acid Derivatives

| Compound | Animal Model | Disease Model | Key Findings | Reference |

| Compound 29 | Mouse | LPS-induced ALI | Suppressed IL-6, TNF-α, IFN-β; preserved lung integrity | [10] |

| Compound 1 | Mouse | LPS-induced Sepsis & Liver Injury | Reduced inflammation and liver injury markers | [11] |

| Compound 24 | Mouse | LPS-induced Sepsis & Liver Injury | Significant reduction in inflammatory responses | [2] |

| Compound 14 | Mouse | Sepsis | Significant protection, ameliorated organ damage | [4] |

| Compound 10 | Mouse | TPA-induced Ear Edema | 59.69% edema decrease (40 mg/mL gavage) | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are generalized protocols for key experiments cited in the study of hederagonic acid derivatives.

In Vitro Anti-Inflammatory Assay in Macrophages

This protocol describes the common workflow for assessing the anti-inflammatory potential of a compound using a macrophage cell line.

Methodology:

-

Cell Culture: RAW264.7 murine macrophages are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Cells are seeded into appropriate culture plates (e.g., 5x10⁴ cells/well in a 96-well plate) and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test derivative. Cells are pre-incubated for 1-2 hours.

-

Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response. A vehicle control group (no compound, no LPS) and a model group (vehicle + LPS) are included.

-

Incubation: The plates are incubated for a specified period (e.g., 6 hours for TNF-α mRNA, 24 hours for NO and most cytokine protein measurements).

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the supernatant is measured using the Griess reagent.

-

Cytokine Measurement: Levels of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blot Analysis: Cell lysates are collected to analyze the phosphorylation status of key signaling proteins like p65, IκBα, p38, JNK, and ERK using specific antibodies.

In Vivo Acute Lung Injury (ALI) Model

This protocol outlines a common animal model used to test the efficacy of derivatives against acute inflammation in a physiological context.[10][15]

Methodology:

-

Animal Acclimatization: Male C57BL/6 or BALB/c mice (6-8 weeks old) are acclimatized for one week under standard conditions.[16][17]

-

Grouping: Animals are randomly divided into groups: Sham (saline control), Model (LPS-induced ALI), Positive Control (e.g., Dexamethasone + LPS), and Treatment groups (Derivative + LPS).

-

Compound Administration: The hederagonic acid derivative or vehicle is administered, typically via intraperitoneal (i.p.) injection or oral gavage, 1 hour prior to LPS challenge.

-

ALI Induction: Mice are anesthetized, and LPS (e.g., 5 mg/kg) in sterile saline is administered intratracheally or intranasally to induce lung injury. The sham group receives saline only.

-

Sample Collection: After a set time (e.g., 6-24 hours), mice are euthanized.

-

Bronchoalveolar Lavage (BALF): The lungs are lavaged with PBS to collect BALF. Total and differential cell counts (neutrophils, macrophages) are performed. Cytokine levels in the BALF are measured by ELISA.

-

Histopathology: Lung tissues are harvested, fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration, edema, and tissue damage.

-

Tissue Analysis: Lung homogenates can be used for Western blot or qPCR analysis to measure protein and gene expression levels of inflammatory markers.

Structure-Activity Relationship and Future Directions

The development of potent anti-inflammatory agents from the hederagenin scaffold is guided by structure-activity relationship (SAR) studies. Research has shown that modifications at the A-ring, C-23, and C-28 positions of the hederagenin molecule are critical for modulating biological activity.[4][6][11] For instance, the introduction of specific heterocyclic rings or chain molecules can significantly enhance anti-inflammatory potency while reducing cytotoxicity.[1][4]

The future of this research field lies in the rational design of new derivatives with multi-target activities. By simultaneously inhibiting key nodes in the inflammatory network (e.g., STING and NF-κB), it may be possible to develop highly effective therapeutics for complex inflammatory diseases such as sepsis, acute lung injury, and potentially chronic inflammatory conditions. Further investigation into the pharmacokinetics and in vivo safety profiles of the most promising lead compounds is essential for their translation into clinical candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacological overview of hederagenin and its derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. An updated review of the pharmacological effects and potential mechanisms of hederagenin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. Design and synthesis of novel hederagonic acid analogs as potent anti-inflammatory compounds capable of protecting against LPS-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and synthesis of hederagenin derivatives modulating STING/NF-κB signaling for the relief of acute liver injury in septic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]

- 13. Pharmacological Inhibitors of the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Anti-inflammatory effects of ellagic acid on acute lung injury induced by acid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Effects of Proresolution of Ellagic Acid in an Experimental Model of Allergic Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Discovery and Synthesis of Anti-inflammatory Agent 65 (Exemplar: Derivative 13a)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a novel anti-inflammatory agent, designated here as Anti-inflammatory Agent 65. The exemplar for this guide is a potent 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivative, compound 13a, identified in a study by Yang, J. et al. (2023). This document details the synthetic pathway, in vitro and in vivo anti-inflammatory properties, mechanism of action, and pharmacokinetic profile of this promising therapeutic candidate.

Discovery and Rationale

The development of novel anti-inflammatory agents is crucial for addressing a myriad of inflammatory diseases, including acute lung injury (ALI) and sepsis. The rationale behind the design of the 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide scaffold was to explore novel chemical entities capable of potently inhibiting the production of pro-inflammatory cytokines. The discovery process involved the synthesis of a library of 28 derivatives and their subsequent screening for anti-inflammatory activity. Among these, compound 13a emerged as a lead candidate due to its significant inhibitory effect on the lipopolysaccharide (LPS)-induced expression of key pro-inflammatory cytokines, interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[1][2][3]

Synthesis of Anti-inflammatory Agent 65 (Exemplar: Derivative 13a)

The synthesis of the 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives is accomplished through a multi-step process. A general synthetic scheme involves the condensation of anilines with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization to form the quinolone core. Subsequent nucleophilic substitution with an appropriate amine yields the final carboxamide product.

Experimental Protocol: Synthesis of Derivative 13a

A detailed, step-by-step protocol for the synthesis of derivative 13a, based on established methodologies for similar compounds, is outlined below.

Step 1: Synthesis of Diethyl 2-((phenylamino)methylene)malonate

-

To a solution of aniline (1 equivalent) in ethanol, diethyl ethoxymethylenemalonate (1.1 equivalents) is added.

-

The reaction mixture is stirred at reflux for 4-6 hours.

-

The solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization.

Step 2: Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

-

The product from Step 1 is added to a high-boiling point solvent, such as diphenyl ether.

-

The mixture is heated to approximately 250 °C for 30-60 minutes to effect thermal cyclization.

-

After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the product.

-

The solid is collected by filtration and washed to yield the quinolone core.

Step 3: Synthesis of 4-Oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide (Derivative 13a)

-

The ethyl ester from Step 2 is hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., NaOH in ethanol/water, followed by acidification).

-

The resulting carboxylic acid is then coupled with the desired aniline derivative. To a solution of the carboxylic acid in a suitable solvent (e.g., DMF), a coupling agent (e.g., HATU) and a base (e.g., DIPEA) are added, followed by the specific aniline required for derivative 13a.

-

The reaction is stirred at room temperature for 12-24 hours.

-

The final product, derivative 13a, is isolated by aqueous workup and purified by column chromatography or recrystallization.

In Vitro Anti-inflammatory Activity

The anti-inflammatory potential of derivative 13a was assessed by its ability to inhibit the production of pro-inflammatory cytokines in macrophage cell lines stimulated with lipopolysaccharide (LPS).

Quantitative Data: Cytokine Inhibition

| Compound | Cell Line | Target Cytokine | IC50 (µM) |

| Derivative 13a | J774A.1 | IL-6 | 1.332 |

| Derivative 13a | J774A.1 | TNF-α | 2.403 |

Data sourced from Yang, J. et al. (2023).

Experimental Protocol: In Vitro Cytokine Inhibition Assay

-

Cell Culture: J774A.1 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Assay Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are pre-treated with various concentrations of derivative 13a for 1 hour.

-

Subsequently, the cells are stimulated with 1 µg/mL of LPS for 6-24 hours to induce cytokine production.

-

The cell culture supernatants are collected.

-

-

Cytokine Measurement: The concentrations of IL-6 and TNF-α in the supernatants are quantified using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of cytokine inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The pro-inflammatory effects of LPS are largely mediated by the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] Studies have shown that derivative 13a exerts its anti-inflammatory effects by inhibiting the activation of this critical pathway.[1][3]

Experimental Workflow: Western Blot Analysis

In Vivo Efficacy in a Murine Model of Acute Lung Injury

The therapeutic potential of derivative 13a was further evaluated in a preclinical mouse model of LPS-induced acute lung injury.

Experimental Protocol: LPS-induced Acute Lung Injury in Mice

-

Animals: Male C57BL/6 mice (8-10 weeks old) are used for the study.

-

ALI Induction: Mice are anesthetized, and a non-lethal dose of LPS (e.g., 5 mg/kg) in sterile saline is administered via intratracheal instillation to induce lung injury. A control group receives saline only.

-

Treatment: Derivative 13a is administered to the treatment group (e.g., via intraperitoneal injection) at a specified dose and time point relative to the LPS challenge (e.g., 1 hour prior).

-

Endpoint Analysis (24-48 hours post-LPS):

-

Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline, and the BAL fluid is collected to measure total and differential inflammatory cell counts.

-

Lung Wet-to-Dry Weight Ratio: This is determined to assess the degree of pulmonary edema.

-

Histopathology: Lung tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to evaluate tissue damage, inflammatory cell infiltration, and edema.

-

Cytokine Levels: Cytokine concentrations in the BAL fluid or lung homogenates are measured by ELISA.

-

Administration of derivative 13a has been shown to significantly improve symptoms in this model, including the alleviation of pathological changes in lung tissue, reduction of pulmonary edema, and inhibition of macrophage infiltration.[1][3]

Pharmacokinetic Profile

A pharmacokinetic study of derivative 13a was conducted in rats to assess its drug-like properties.

Quantitative Data: Pharmacokinetic Parameters

| Parameter | Route | Value |

| Half-life (T1/2) | Oral | 11.8 hours |

| Oral Bioavailability (F) | Oral | 36.3% |

Data sourced from Yang, J. et al. (2023).

Experimental Protocol: Pharmacokinetic Study in Rats

-

Animals: Male Sprague-Dawley rats are used.

-

Drug Administration:

-

Intravenous (IV) Group: A single dose of derivative 13a is administered via the tail vein.

-

Oral (PO) Group: A single dose of derivative 13a is administered by oral gavage.

-

-

Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) after drug administration.

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: The concentration of derivative 13a in plasma samples is determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including half-life (T1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability (F).

The favorable pharmacokinetic properties of derivative 13a, particularly its good oral bioavailability and long half-life, support its potential for further development as an orally administered anti-inflammatory drug.[1][3]

Conclusion

Anti-inflammatory Agent 65, exemplified by the 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivative 13a, represents a promising new class of anti-inflammatory compounds. Its potent inhibition of pro-inflammatory cytokine production, clear mechanism of action through the NF-κB pathway, significant efficacy in a preclinical model of acute lung injury, and favorable pharmacokinetic profile highlight its potential as a therapeutic candidate for the treatment of inflammatory diseases. Further preclinical and clinical studies are warranted to fully elucidate its safety and efficacy profile.

References

- 1. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Anti-inflammatory Agent 65: A Novel STING Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Anti-inflammatory agent 65, a novel hederagonic acid derivative with potent anti-inflammatory properties mediated through the inhibition of the STING (Stimulator of Interferon Genes) pathway. This document details the agent's mechanism of action, presents key quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction

Chronic inflammation is a hallmark of numerous diseases, driving the search for novel therapeutic agents that can effectively modulate key inflammatory signaling pathways. The cGAS-STING pathway has emerged as a critical mediator of innate immunity, detecting cytosolic DNA and triggering a cascade of events that lead to the production of type I interferons and other pro-inflammatory cytokines.[1][2] While essential for host defense, aberrant activation of the STING pathway is implicated in the pathophysiology of various autoimmune and inflammatory disorders.[3]

Anti-inflammatory agent 65, also known as compound 29 and identified by its synonym HY-149724, is a semi-synthetic derivative of hederagonic acid.[4][5] This compound has demonstrated significant anti-inflammatory activity by disrupting the STING/IRF3/NF-κB signaling axis.[4][5] This guide serves as a technical resource for researchers and drug development professionals interested in the therapeutic potential of Anti-inflammatory agent 65 and its mechanism of STING pathway inhibition.

Mechanism of Action

Anti-inflammatory agent 65 exerts its effects by targeting the STING signaling pathway. The core mechanism involves the inhibition of the nuclear translocation of two key transcription factors: Interferon Regulatory Factor 3 (IRF3) and the p65 subunit of Nuclear Factor-kappa B (NF-κB).[4][5]

The cGAS-STING Signaling Pathway

The canonical cGAS-STING pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or damaged host cells.[1][2]

-

cGAS Activation: Cyclic GMP-AMP synthase (cGAS) binds to cytosolic dsDNA, leading to its activation.

-

cGAMP Synthesis: Activated cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1]

-

STING Activation: cGAMP binds to STING, an endoplasmic reticulum (ER)-resident protein, inducing a conformational change and its translocation from the ER to the Golgi apparatus.[6]

-

TBK1 and IKK Recruitment: Activated STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1) and IκB kinase (IKK).[6]

-

IRF3 and NF-κB Activation: TBK1 phosphorylates IRF3, leading to its dimerization and translocation to the nucleus, where it drives the expression of type I interferons (e.g., IFN-β).[6] Simultaneously, IKK activation leads to the phosphorylation and degradation of IκBα, releasing NF-κB (p65/p50) to translocate to the nucleus and induce the expression of pro-inflammatory cytokines.[6]

Diagram of the cGAS-STING Signaling Pathway

Inhibition by Anti-inflammatory Agent 65

Anti-inflammatory agent 65 disrupts this pathway at a critical juncture, preventing the nuclear translocation of IRF3 and p65.[4][5] This blockade effectively halts the downstream production of type I interferons and pro-inflammatory cytokines, thereby attenuating the inflammatory response.

Immunofluorescence for IRF3 and p65 Nuclear Translocation

This protocol visualizes the subcellular localization of IRF3 and the p65 subunit of NF-κB to assess the inhibitory effect of Anti-inflammatory agent 65 on their nuclear translocation.

4.2.1. Materials

-

RAW 264.7 macrophage cell line

-

DMEM with supplements

-

Glass coverslips

-

LPS

-

Anti-inflammatory agent 65

-

4% Paraformaldehyde (PFA)

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies: Rabbit anti-IRF3, Rabbit anti-p65

-

Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

4.2.2. Procedure

-

Cell Seeding: Seed RAW 264.7 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treatment and Stimulation: Pre-treat the cells with Anti-inflammatory agent 65 for 1 hour, followed by stimulation with LPS for the desired time (e.g., 1-2 hours).

-

Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with primary antibodies against IRF3 or p65 diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes to visualize the nuclei.

-

Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides with mounting medium, and visualize using a fluorescence microscope.

Diagram of the Immunofluorescence Workflow

Western Blot for STING Pathway Proteins

This protocol is used to detect the levels of key proteins in the STING signaling pathway to assess the impact of Anti-inflammatory agent 65.

4.3.1. Materials

-

RAW 264.7 cells

-

LPS and Anti-inflammatory agent 65

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-p-p65, anti-p65, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

4.3.2. Procedure

-

Cell Treatment and Lysis: Treat cells as described in the previous protocols. After treatment, wash the cells with cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST and add ECL substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

Conclusion

Anti-inflammatory agent 65 represents a promising lead compound for the development of novel therapeutics targeting STING-mediated inflammation. Its mechanism of action, involving the inhibition of IRF3 and p65 nuclear translocation, provides a targeted approach to suppressing the production of key inflammatory mediators. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further investigation and development of this and similar hederagonic acid derivatives. The continued exploration of STING inhibitors like Anti-inflammatory agent 65 holds significant potential for the treatment of a wide range of inflammatory and autoimmune diseases.

References

- 1. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2.4. Cell Viability and Nitric Oxide (NO) Release Assay in RAW 264.7 Macrophage [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. 3. Measurement of nitric oxide production in RAW 264.7 macrophages [bio-protocol.org]

- 5. 4.5. Nitric Oxide (NO) Production in Raw 264.7 Cells [bio-protocol.org]

- 6. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]

The Inhibition of NF-κB p65: A Core Anti-Inflammatory Strategy Targeting Nitric Oxide Synthase

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the impact of inhibiting the p65 subunit of Nuclear Factor-kappa B (NF-κB), a central mediator of inflammation, on the activity and expression of nitric oxide synthase (NOS) isoforms. As the initial query for a specific "Anti-inflammatory agent 65" did not yield a singular entity, this paper focuses on the well-established therapeutic strategy of targeting p65 (also known as RelA) to modulate nitric oxide (NO) production. The overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of many inflammatory conditions, making the NF-κB/iNOS axis a critical target for novel anti-inflammatory drug development.

Quantitative Data on p65 Inhibitors and Their Impact on Nitric Oxide Synthase

The efficacy of various chemical compounds in inhibiting the p65-mediated inflammatory pathway and subsequent nitric oxide production has been quantified in numerous studies. The following tables summarize the inhibitory concentrations (IC50) and percentage of inhibition of key p65 inhibitors on iNOS expression and NO production.

| Compound | Cell Line | Stimulant | IC50 for NO Production (µM) | Reference(s) |

| Andrographolide | RAW 264.7 Macrophages | LPS/IFN-γ | 17.4 ± 1.1 | [1][2] |

| Genistein | DITNC Astrocytes | Cytokine Mixture | 72 | [1] |

| Resveratrol Derivative 22 | 0.7 ± 0.15 | [2] | ||

| Resveratrol Derivative 23 | 0.6 ± 0.12 | [2] | ||

| Resveratrol Derivative 15 | 4.13 ± 0.07 | [2] | ||

| Resveratrol Derivative 16 | 1.35 | [2] |

Table 1: IC50 Values of p65 Inhibitors on Nitric Oxide Production

| Compound | Concentration (µM) | Cell Line | Stimulant | % Inhibition of iNOS Protein Expression | % Inhibition of iNOS Activity | Reference(s) |

| Andrographolide | 30 | RAW 264.7 Macrophages | LPS/IFN-γ | 35.2 ± 2.7 | 52.3 ± 5.4 (at 24h) | [1] |

| Andrographolide | 50 | RAW 264.7 Macrophages | LPS/IFN-γ | 99.3 ± 1.4 | 82.7 ± 6.5 (at 24h) | [1] |

| Pyrrolidine dithiocarbamate (PDTC) | 50 | Rat Alveolar Macrophages | LPS/IFN-γ | Not specified | >99% (pre-treatment) | [3] |

Table 2: Percentage Inhibition of iNOS Protein Expression and Activity by p65 Inhibitors

Signaling Pathways and Experimental Workflows

The inhibition of nitric oxide production by targeting the p65 subunit of NF-κB involves a well-defined signaling cascade. The following diagrams, generated using the DOT language, illustrate the key pathways and experimental procedures.

NF-κB Signaling Pathway Leading to iNOS Expression

Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) and cytokines, activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees the p50/p65 NF-κB heterodimer to translocate to the nucleus, where it binds to the promoter region of the NOS2 gene, initiating the transcription of iNOS.

References

- 1. Cytokine induction of iNOS and sPLA2 in immortalized astrocytes (DITNC): response to genistein and pyrrolidine dithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Resveratrol Derivatives: Structural Modifications and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine dithiocarbamate inhibits induction of nitric oxide synthase activity in rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Inhibition of IRF3 and p65 Nuclear Translocation by Compound 29: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the inhibitory effects of a hypothetical, representative compound, designated "Compound 29," on the nuclear translocation of Interferon Regulatory Factor 3 (IRF3) and the p65 subunit of Nuclear Factor-kappa B (NF-κB). The inhibition of these key transcription factors, which are central to innate immunity and inflammatory responses, is achieved through the targeting of upstream kinases: TANK-binding kinase 1 (TBK1) for the IRF3 pathway, and the IκB kinase (IKK) complex for the NF-κB pathway. This document details the underlying signaling pathways, presents quantitative data from representative inhibitors, outlines experimental protocols for assessing compound activity, and provides visual diagrams to illustrate these processes.

Introduction

The transcription factors IRF3 and NF-κB (specifically the p65/RelA subunit) are critical mediators of the cellular response to pathogenic invasion and inflammatory stimuli. Upon activation, both translocate from the cytoplasm to the nucleus to initiate the transcription of a wide array of genes, including those for type I interferons and pro-inflammatory cytokines. Dysregulation of these pathways is implicated in various diseases, including autoimmune disorders, chronic inflammation, and cancer. Consequently, the development of small molecule inhibitors that can modulate these pathways is of significant therapeutic interest.

"Compound 29" is presented here as a representative inhibitor that targets key upstream kinases, TBK1 and IKK, thereby preventing the activation and subsequent nuclear translocation of IRF3 and p65.

Signaling Pathways

IRF3 Activation Pathway via TBK1

The activation of IRF3 is a crucial event in the innate antiviral response. It is primarily mediated by the serine/threonine kinase TBK1. The signaling cascade is initiated by the recognition of pathogen-associated molecular patterns (PAMPs), such as viral nucleic acids, by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs). This recognition leads to the recruitment of adaptor proteins, which in turn activate TBK1. Activated TBK1 then directly phosphorylates IRF3 at specific serine and threonine residues in its C-terminal domain.[1][2] This phosphorylation event induces the dimerization of IRF3, unmasking its nuclear localization signal (NLS) and promoting its translocation to the nucleus, where it drives the expression of type I interferons and other antiviral genes.[1]

p65 (NF-κB) Activation Pathway via IKK

The canonical NF-κB pathway is a central regulator of inflammation. In unstimulated cells, the NF-κB heterodimer, typically composed of p50 and p65 subunits, is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα.[3] Various stimuli, including pro-inflammatory cytokines like TNFα and IL-1β, activate the IκB kinase (IKK) complex, which consists of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (IKKγ).[4] The activated IKK complex phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[3][5] The degradation of IκBα exposes the NLS on the p65 subunit, leading to the nuclear translocation of the p50-p65 heterodimer. In the nucleus, p65 initiates the transcription of a multitude of genes involved in inflammation, immunity, and cell survival.[6]

Quantitative Data on Representative Inhibitors

While specific data for a single "Compound 29" that potently inhibits both TBK1 and IKK is not publicly available, the following tables summarize the inhibitory activities of well-characterized inhibitors of these kinases. This data serves as a benchmark for the expected potency of effective inhibitors targeting these pathways.

Table 1: Inhibitory Activity of Representative TBK1 Inhibitors

| Compound | Target(s) | IC50 (nM) | Assay Type | Reference |

| GSK8612 | TBK1 | 10 | Biochemical | [7] |

| BX795 | TBK1, IKKε | 6 | Biochemical | [7] |

| MRT67307 | TBK1, IKKε | 19 | Biochemical | [7] |

Table 2: Inhibitory Activity of Representative IKK Inhibitors

| Compound | Target(s) | IC50 (nM) | Assay Type | Reference |

| BMS-345541 | IKKα, IKKβ | 300 (IKKα), 400 (IKKβ) | Biochemical | [8] |

| TPCA-1 | IKKβ | 17.9 | Biochemical | [8] |

| IKK-16 | IKKβ | 40 | Cell-free | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the inhibitory activity of compounds like Compound 29 on the IRF3 and p65 pathways.

Western Blot for Phosphorylated IRF3 and p65

This assay measures the phosphorylation status of IRF3 and p65, which is a direct indicator of the activation of their respective upstream kinases.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., HEK293T, RAW 264.7) and allow them to adhere. Pre-treat cells with various concentrations of Compound 29 for 1-2 hours. Stimulate the cells with an appropriate agonist (e.g., poly(I:C) for IRF3, TNFα for p65) for a predetermined time (e.g., 30-60 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[10]

-

Incubate the membrane with primary antibodies specific for phosphorylated IRF3 (e.g., anti-p-IRF3 Ser396) or phosphorylated p65 (e.g., anti-p-p65 Ser536) overnight at 4°C.[11]

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to a loading control (e.g., β-actin or GAPDH) and to the total protein levels of IRF3 or p65.

Immunofluorescence for IRF3 and p65 Nuclear Translocation

This imaging-based assay directly visualizes the subcellular localization of IRF3 and p65.

Protocol:

-

Cell Culture and Treatment: Grow cells on glass coverslips. Treat the cells with Compound 29 and the respective agonist as described for the Western blot protocol.

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block the cells with a blocking buffer (e.g., 1% BSA in PBST) for 30 minutes.

-

Incubate with primary antibodies against IRF3 or p65 overnight at 4°C.

-

Wash the cells and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis: Mount the coverslips on microscope slides and visualize them using a fluorescence or confocal microscope. Quantify the nuclear translocation by measuring the fluorescence intensity in the nucleus versus the cytoplasm in a large number of cells.

Luciferase Reporter Assay for NF-κB and IRF3 Pathway Activation

This assay provides a quantitative measure of the transcriptional activity of NF-κB and IRF3.

Protocol:

-

Transfection: Co-transfect cells (e.g., HEK293T) with a firefly luciferase reporter plasmid containing response elements for NF-κB (e.g., E-selectin promoter) or IRF3 (e.g., ISG56 promoter) and a Renilla luciferase plasmid (as a transfection control).[12][13]

-

Cell Treatment: After 24 hours, pre-treat the cells with Compound 29 for 1-2 hours, followed by stimulation with the appropriate agonist for 6-8 hours.

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.[13]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for evaluating the inhibitory potential of Compound 29.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Frontiers | TANK-Binding Kinase 1 (TBK1) Isoforms Negatively Regulate Type I Interferon Induction by Inhibiting TBK1-IRF3 Interaction and IRF3 Phosphorylation [frontiersin.org]

- 3. p65 and the NF-κB inflammatory signaling pathway | Abcam [abcam.com]

- 4. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigating Natural Product Inhibitors of IKKα: Insights from Integrative In Silico and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Phospho-IRF-3 (Ser396) (D6O1M) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 12. Toll-like receptor 3-mediated activation of NF-κB and IRF3 diverges at Toll-IL-1 receptor domain-containing adapter inducing IFN-β - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

"Anti-inflammatory agent 65" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anti-inflammatory agent 65, a novel derivative of Hederagonic acid, has emerged as a potent modulator of innate immune signaling. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities. The core of its mechanism lies in the targeted disruption of the STING/IRF3/NF-κB signaling pathway, a critical axis in the inflammatory response. This document details the experimental evidence and protocols that substantiate its anti-inflammatory effects, including significant inhibition of nitric oxide (NO) production and the suppression of pro-inflammatory transcription factor nuclear translocation. Furthermore, its efficacy in a preclinical model of acute lung injury highlights its therapeutic potential. All quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical Structure and Properties

Anti-inflammatory agent 65, also referred to as compound 29 in associated literature, is a synthetically derived compound from the natural pentacyclic triterpenoid, Hederagonic acid.

Chemical Name: benzyl (4aS,6aR,6aS,6bR,8aR,9R,12aR,14bS)-9-[4-[5-[(3R)-dithiolan-3-yl]pentanoylamino]butanoyloxymethyl]-2,2,6a,6b,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylate.[1]

Table 1: Physicochemical and Computed Properties

| Property | Value | Source |

| CAS Number | 3035442-58-8 | MedchemExpress |

| Molecular Formula | C49H71NO6S2 | PubChem[1] |

| Molecular Weight | 834.2 g/mol | PubChem[1] |

| Monoisotopic Mass | 833.47228133 Da | PubChem[1] |

| Topological Polar Surface Area | 149 Ų | PubChem[1] |

| XLogP3 | 9.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 7 | PubChem[1] |

| Rotatable Bond Count | 12 | PubChem[1] |

Biological Activity and Mechanism of Action

Anti-inflammatory agent 65 exerts its effects by potently inhibiting the inflammatory cascade initiated by the stimulator of interferon genes (STING) pathway. This pathway is a key component of the innate immune system, responsible for detecting cytosolic DNA and triggering a defensive response that includes the production of interferons and other pro-inflammatory cytokines.

The primary mechanism of Anti-inflammatory agent 65 involves the disruption of the STING/IRF3/NF-κB signaling axis.[2] By targeting this pathway, the agent effectively suppresses macrophage activation and attenuates the inflammatory response.[2] A key outcome of this inhibition is a significant reduction in the release of nitric oxide (NO), a potent inflammatory mediator.[2]

Inhibition of the STING/IRF3/NF-κB Signaling Pathway

Upon activation, STING recruits and activates TBK1, which in turn phosphorylates the transcription factors IRF3 and IκBα. This leads to the dimerization and nuclear translocation of IRF3 and the release and nuclear translocation of NF-κB (p65/p50). Anti-inflammatory agent 65 has been shown to inhibit the nuclear translocation of both IRF3 and p65, thereby preventing the transcription of target pro-inflammatory genes.[2]

In Vitro Anti-inflammatory Activity

The anti-inflammatory properties of agent 65 have been quantified in vitro. A key study demonstrated its ability to inhibit nitric oxide (NO) release in lipopolysaccharide (LPS)-stimulated macrophages by 78-86%.[2]

Table 2: In Vitro Activity of Anti-inflammatory Agent 65

| Assay | Cell Line | Stimulant | Effect | Potency | Reference |

| Nitric Oxide Release | Macrophages | LPS | Inhibition | 78-86% | [2] |

| Macrophage Activation | Macrophages | LPS | Suppression | - | [2] |

| IRF3 Nuclear Translocation | Macrophages | LPS | Inhibition | - | [2] |

| p65 Nuclear Translocation | Macrophages | LPS | Inhibition | - | [2] |

In Vivo Efficacy in Acute Lung Injury

The therapeutic potential of Anti-inflammatory agent 65 was evaluated in a murine model of lipopolysaccharide (LPS)-induced acute lung injury (ALI). Administration of the compound was found to protect against ALI by suppressing the production of inflammatory mediators such as IL-6, TNF-α, and IFN-β, thereby preserving the integrity of lung tissue.[2]

Table 3: In Vivo Activity in LPS-Induced Acute Lung Injury Model

| Animal Model | Treatment | Key Findings | Reference |

| Mouse | Anti-inflammatory agent 65 | - Suppressed production of IL-6, TNF-α, and IFN-β- Preserved lung tissue integrity | [2] |

Experimental Protocols

In Vitro Nitric Oxide (NO) Production Assay

This protocol is designed to quantify the inhibitory effect of Anti-inflammatory agent 65 on NO production in LPS-stimulated macrophages.

-

Cell Culture:

-

Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL.

-

Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

-

Treatment:

-

Pre-treat the cells with varying concentrations of Anti-inflammatory agent 65 for 1 hour.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

-

Incubate for an additional 24 hours.

-

-

NO Quantification (Griess Assay):

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

-

-

Cell Viability Assay (MTT):

-

To ensure that the inhibition of NO production is not due to cytotoxicity, perform a concurrent MTT assay.

-

After collecting the supernatant for the Griess assay, add MTT solution to the remaining cells and incubate.

-

Solubilize the formazan crystals and measure the absorbance to determine cell viability.

-

Immunofluorescence Staining for p65 Nuclear Translocation

This protocol details the visualization of the inhibitory effect of Anti-inflammatory agent 65 on the nuclear translocation of the NF-κB p65 subunit.

-

Cell Seeding and Treatment:

-

Seed RAW 264.7 cells on glass coverslips in a 24-well plate.

-

Allow cells to adhere overnight.

-

Pre-treat with Anti-inflammatory agent 65 for 1 hour, followed by stimulation with LPS for 30 minutes.

-

-

Fixation and Permeabilization:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Staining:

-

Wash three times with PBS.

-

Block with 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.

-

Incubate with a primary antibody against p65 (diluted in 1% BSA in PBS) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

Wash with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize and capture images using a fluorescence or confocal microscope.

-

LPS-Induced Acute Lung Injury (ALI) Mouse Model

This protocol outlines the in vivo evaluation of Anti-inflammatory agent 65 in a mouse model of ALI.

-

Animal Acclimatization:

-

Acclimatize male C57BL/6 mice for one week under standard laboratory conditions.

-

-

ALI Induction:

-

Anesthetize the mice.

-

Intratracheally instill a single dose of LPS (e.g., 5 mg/kg) in sterile saline to induce lung injury.

-

A control group should receive sterile saline only.

-

-

Treatment Administration:

-

Administer Anti-inflammatory agent 65 (at various doses) or a vehicle control, typically via intraperitoneal or intravenous injection, at a specified time point relative to LPS administration (e.g., 1 hour post-LPS).

-

-

Sample Collection and Analysis (24 hours post-LPS):

-

Euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissues.

-

BALF Analysis: Perform total and differential cell counts. Measure total protein concentration and levels of inflammatory cytokines (IL-6, TNF-α) using ELISA.

-

Lung Tissue Analysis:

-

Histology: Fix a portion of the lung in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess lung injury (e.g., edema, inflammatory cell infiltration).

-

Wet/Dry Ratio: Weigh a portion of the lung before and after drying to determine the extent of pulmonary edema.

-

Myeloperoxidase (MPO) Assay: Homogenize a portion of the lung to measure MPO activity as an indicator of neutrophil infiltration.

-

Gene Expression: Extract RNA from a portion of the lung to analyze the expression of pro-inflammatory genes via RT-qPCR.

-

-

Conclusion

Anti-inflammatory agent 65 represents a promising lead compound for the development of novel therapeutics for inflammatory diseases. Its well-defined mechanism of action, targeting the STING/IRF3/NF-κB pathway, provides a strong rationale for its further investigation. The potent in vitro and in vivo activities, particularly in a relevant disease model of acute lung injury, underscore its potential clinical utility. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic applications of this compelling anti-inflammatory agent.

References

In Vitro Anti-inflammatory Activity of Anti-inflammatory Agent 65: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of "Anti-inflammatory agent 65," a hederagonic acid derivative also identified as compound 29. This document compiles available data on its mechanism of action, quantitative anti-inflammatory activity, and the experimental protocols used for its evaluation. The primary mechanism of Anti-inflammatory agent 65 involves the disruption of the STING/IRF3/NF-κB signaling pathway, leading to a significant reduction in the production of key inflammatory mediators. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, dysregulation of inflammatory processes can lead to chronic inflammatory diseases. The development of novel anti-inflammatory agents with specific molecular targets is a significant area of pharmaceutical research. Anti-inflammatory agent 65 (compound 29), a derivative of hederagonic acid, has emerged as a potent inhibitor of inflammatory responses in preclinical in vitro models. Its targeted action on the STING/IRF3/NF-κB signaling axis presents a promising avenue for the development of new therapeutics.

Mechanism of Action

Anti-inflammatory agent 65 exerts its anti-inflammatory effects by targeting the Stimulator of Interferon Genes (STING) signaling pathway. STING is a critical component of the innate immune system that detects cytosolic DNA from pathogens or damaged host cells, triggering a downstream signaling cascade that leads to the production of pro-inflammatory cytokines and interferons.

The key mechanistic actions of Anti-inflammatory agent 65 are:

-

Inhibition of the STING/IRF3/NF-κB Signaling Pathway: The compound disrupts the signaling cascade initiated by STING activation.[1][2][3]

-

Inhibition of IRF3 and p65 Nuclear Translocation: By interfering with the STING pathway, Anti-inflammatory agent 65 prevents the nuclear translocation of two critical transcription factors: Interferon Regulatory Factor 3 (IRF3) and the p65 subunit of Nuclear Factor-kappa B (NF-κB).[1][2][3] This sequestration of IRF3 and p65 in the cytoplasm prevents them from initiating the transcription of genes encoding pro-inflammatory mediators.

-

Inhibition of Nitric Oxide (NO) Release: A direct consequence of its mechanism is the potent inhibition of nitric oxide (NO) production in macrophages.[1][2][3]

Below is a diagram illustrating the proposed mechanism of action.

Caption: Signaling pathway inhibited by Anti-inflammatory agent 65.

Quantitative Data Presentation

The following tables summarize the available quantitative data on the in vitro anti-inflammatory activity of Anti-inflammatory agent 65.

Table 1: Inhibition of Nitric Oxide (NO) Production

| Cell Line | Stimulant | Concentration of Agent 65 | % Inhibition of NO Production |

| Macrophages | Lipopolysaccharide (LPS) | Not Specified | 78-86% |

Note: Specific concentrations and IC50 values are not publicly available in the reviewed literature. The provided data indicates a high level of inhibition at the tested concentration(s).

Table 2: Inhibition of Pro-inflammatory Cytokines

| Cell Line | Stimulant | Cytokine | Effect |

| Macrophages | Lipopolysaccharide (LPS) | Not Specified | Inhibition of pro-inflammatory cytokine production |

Note: While the inhibition of pro-inflammatory cytokines is a key outcome of the mechanism of action, specific quantitative data such as IC50 values or percentage of inhibition are not detailed in the available literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of Anti-inflammatory agent 65.

Cell Culture

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cell death.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Anti-inflammatory agent 65 for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

-

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

-

Pre-treat the cells with various concentrations of Anti-inflammatory agent 65 for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.

-

Caption: Workflow for the quantification of nitric oxide production.

Immunofluorescence Assay for Nuclear Translocation of p65 and IRF3

This method visualizes and quantifies the movement of p65 and IRF3 from the cytoplasm to the nucleus.

-

Procedure:

-

Grow RAW 264.7 cells on glass coverslips in a 24-well plate.

-

Pre-treat the cells with Anti-inflammatory agent 65 for 1 hour, followed by stimulation with LPS for a specified time (e.g., 1-2 hours).

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with 1% BSA in PBST for 30 minutes.

-

Incubate with primary antibodies against p65 and IRF3 overnight at 4°C.

-

Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize and capture images using a fluorescence microscope. The co-localization of the p65 or IRF3 signal with the DAPI signal indicates nuclear translocation.

-

Conclusion

Anti-inflammatory agent 65 (compound 29) demonstrates significant in vitro anti-inflammatory activity. Its mechanism of action, centered on the inhibition of the STING/IRF3/NF-κB signaling pathway, provides a targeted approach to reducing the production of key inflammatory mediators. The available data, although lacking detailed dose-response relationships, strongly suggest its potential as a lead compound for the development of novel anti-inflammatory therapies. Further in-depth studies to elucidate its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in in vivo models of inflammatory diseases, are warranted. This technical guide provides a foundational understanding of the in vitro anti-inflammatory profile of this promising compound for the scientific and drug development community.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Double immunofluorescent staining of rat macrophages in formalin-fixed paraffin-embedded tissue using two monoclonal mouse antibodies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Anti-inflammatory Agent 65 for Cellular Inflammation Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anti-inflammatory agent 65, also identified as compound 29, is a novel derivative of hederagonic acid demonstrating significant potential in the modulation of cellular inflammatory responses. This technical guide provides a comprehensive overview of its mechanism of action, quantitative efficacy, and detailed experimental protocols for its evaluation in in vitro inflammation models. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize and explore the therapeutic promise of this compound.

Mechanism of Action

Anti-inflammatory agent 65 exerts its effects by targeting key signaling pathways integral to the inflammatory cascade. Its primary mechanism involves the disruption of the STING/IRF3/NF-κB signaling axis. Specifically, it has been shown to inhibit the nuclear translocation of Interferon Regulatory Factor 3 (IRF3) and the p65 subunit of Nuclear Factor-kappa B (NF-κB).[1][2] By preventing the translocation of these critical transcription factors into the nucleus, the agent effectively attenuates the expression of a wide array of pro-inflammatory genes, including cytokines and chemokines.[3] Additionally, evidence suggests a potential role for Anti-inflammatory agent 65 in the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is also a central regulator of inflammation.[2]

Quantitative Data

The anti-inflammatory efficacy of Agent 65 has been quantified through its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

| Parameter | Cell Line | Inducer | Result | Reference |

| Nitric Oxide (NO) Release Inhibition | RAW 264.7 | LPS | 78-86% inhibition | [1] |

Experimental Protocols

Detailed methodologies for key in vitro experiments to characterize the anti-inflammatory activity of Agent 65 are provided below.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are typically pre-treated with various concentrations of Anti-inflammatory agent 65 for 1-2 hours before stimulation with an inflammatory inducer like Lipopolysaccharide (LPS) (1 µg/mL).

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with Anti-inflammatory agent 65 for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition relative to the LPS-treated control.

-

p65 Nuclear Translocation Assay (Immunofluorescence)

This method visualizes the location of the p65 subunit of NF-κB within the cell.

-

Procedure:

-

Grow RAW 264.7 cells on glass coverslips in a 24-well plate.

-

Treat the cells with Anti-inflammatory agent 65 and/or LPS as described above.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.

-

Incubate with a primary antibody against p65 overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize using a fluorescence microscope.

-

IRF3 Nuclear Translocation Assay (Western Blot of Nuclear and Cytoplasmic Fractions)

This protocol separates nuclear and cytoplasmic proteins to determine the localization of IRF3.

-

Procedure:

-

Culture and treat RAW 264.7 cells in 6-well plates.

-

Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol.

-

Determine the protein concentration of each fraction using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody against IRF3 overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Use GAPDH and Histone H3 as markers for the cytoplasmic and nuclear fractions, respectively.

-

Analysis of STING/NF-κB and MAPK Signaling Pathways (Western Blot)

This method assesses the phosphorylation status of key proteins in these signaling cascades.

-

Procedure:

-

Culture and treat cells as described previously.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Perform SDS-PAGE and Western blotting as described above.

-

Probe membranes with primary antibodies against phosphorylated and total forms of key signaling proteins, including:

-

STING/NF-κB Pathway: p-TBK1, TBK1, p-IRF3, IRF3, p-IκBα, IκBα, p-p65, p65.

-

MAPK Pathway: p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, JNK.

-

-